molecular formula C17H12ClN3O3 B2841172 N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide CAS No. 955737-15-2

N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2841172
CAS No.: 955737-15-2
M. Wt: 341.75
InChI Key: PEINOEAJAZPJNI-UHFFFAOYSA-N
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Description

“N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it in the development of new materials or chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide” typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carbamoyl and chlorophenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The chlorophenyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds with similar oxazole rings.

    Carbamoylphenyl Compounds: Compounds with similar carbamoylphenyl groups.

    Chlorophenyl Compounds: Compounds with similar chlorophenyl groups.

Uniqueness

“N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide” is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-11-7-5-10(6-8-11)14-9-20-17(24-14)16(23)21-13-4-2-1-3-12(13)15(19)22/h1-9H,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEINOEAJAZPJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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